2-Chloro-6-(dimethylamino)nicotinaldehyde

Description

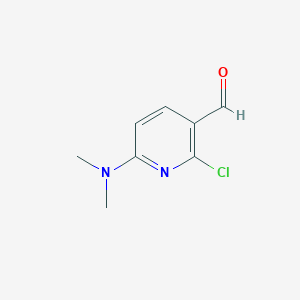

2-Chloro-6-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol . The compound features a chloro group at position 2 and a dimethylamino group at position 6 on the nicotinaldehyde scaffold (Figure 1). The aldehyde functional group at position 3 renders it reactive in nucleophilic addition and condensation reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name |

2-chloro-6-(dimethylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)7-4-3-6(5-12)8(9)10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXSYLMEMVHULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670631 | |

| Record name | 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186405-06-0 | |

| Record name | 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 6-Alkoxy-nicotinaldehydes of general formula:

$$

\text{6-alkoxy-nicotinaldehyde: } \quad \text{R-O-C}5\text{H}3\text{N-CHO}

$$

where R is an alkyl group such as methyl, ethyl, propyl, etc.

Chlorination Step

- The 6-alkoxy-nicotinaldehydes are reacted with chlorinating agents such as phosphorus oxychloride (phosphoryl chloride), phosgene, or thionyl chloride.

Reaction conditions:

- Temperature range: 0°C to 200°C (preferably 50°C to 160°C).

- Solvents/diluents: aromatic hydrocarbons (toluene, benzene), chlorinated solvents (dichloromethane, chloroform), or polar aprotic solvents (dimethylformamide).

- Reaction auxiliaries: tertiary amines (triethylamine, pyridine), catalytic amounts of formamides (N,N-dimethylformamide), or metal halides (magnesium chloride).

The chlorinating agent is added slowly to the reaction mixture containing the 6-alkoxy-nicotinaldehyde and solvent, ensuring complete conversion to the dichloromethylpyridine intermediate.

Hydrolysis Step

- The dichloromethylpyridine intermediate is suspended in water.

- Acid acceptors such as sodium bicarbonate or potassium bicarbonate are added to maintain pH between 4 and 7.

- Reaction temperature: 0°C to 110°C (preferably reflux temperature).

- The hydrolysis converts the dichloromethyl group to the aldehyde functionality, yielding chlorinated nicotinaldehydes.

Workup

- The reaction mixture is extracted with organic solvents.

- The organic phase is dried (e.g., sodium sulfate), filtered, and solvent is removed under reduced pressure.

- Purification can be done by crystallization or steam distillation.

Table 1: Summary of Chlorination and Hydrolysis Conditions

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Chlorination | Phosphoryl chloride, phosgene, or SOCl2 | 0°C to 200°C (50-160°C preferred) | Use solvents like toluene, DMF; add chlorinating agent slowly |

| Hydrolysis | Water + acid acceptor (NaHCO3, KHCO3) | 0°C to 110°C (reflux preferred) | Maintain pH 4-7; convert dichloromethyl to |

Chemical Reactions Analysis

2-Chloro-6-(dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-6-(dimethylamino)nicotinaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: This compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nicotinamide adenine dinucleotide (NAD+).

Industry: Although not widely used in industrial applications, it can serve as a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(dimethylamino)nicotinaldehyde is primarily related to its ability to interact with biological molecules such as enzymes and receptors. The chloro and dimethylamino groups on the pyridine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring significantly alter electronic properties and reactivity. Key analogs include:

Key Findings:

- Electronic Effects: The dimethylamino group (NMe₂) at position 6 in the target compound donates electrons via resonance, activating the pyridine ring toward electrophilic substitution. In contrast, the chloro group at position 2 withdraws electrons, creating a polarized ring system. This combination may enhance catalytic activity in asymmetric reactions compared to analogs with substituents at other positions .

- For example, Mondai et al. (2011) demonstrated that 4-(dimethylamino)nicotinaldehyde derivatives exhibit high diastereoselectivity (92:8) in Ugi reactions, suggesting that substituent position critically influences stereochemical outcomes .

Physical and Chemical Properties

- Solubility and Stability: The target compound’s solubility profile is likely influenced by the polar aldehyde and dimethylamino groups. Analogs with trifluoromethyl substituents (e.g., ) exhibit lower polarity and higher lipid solubility, as seen in their preferential dissolution in chloroform .

- Thermal Stability: Dimethylamino groups generally enhance thermal stability compared to primary amines. For example, resin cements containing ethyl 4-(dimethylamino) benzoate showed superior physical properties under thermal stress compared to those with less stable amines .

Biological Activity

2-Chloro-6-(dimethylamino)nicotinaldehyde is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C₈H₉ClN₂O

- Molecular Weight : 172.62 g/mol

- Structure : The compound features a chloro substituent at the 2-position and a dimethylamino group at the 6-position of the nicotinaldehyde framework, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the chlorine atom may enhance the compound's ability to interact with microbial enzymes or cellular structures, leading to inhibition of growth or cell death.

Cytotoxicity Studies

In vitro studies have demonstrated moderate cytotoxic effects against various cancer cell lines. For instance, compounds related to nicotinaldehyde have shown selective toxicity towards A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines, suggesting potential applications in cancer therapy .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 | 12.5 | Moderate cytotoxicity |

| HeLa | 15.0 | Selective toxicity compared to normal cells |

The mechanism by which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : The compound can act as an electrophile, interacting with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Cellular Pathway Modulation : It may affect signaling pathways involved in cell proliferation and apoptosis, although specific targets remain to be fully elucidated.

Study on Anticancer Activity

A study conducted on derivatives of nicotinaldehyde highlighted the anticancer potential of compounds with similar structures. The research focused on their ability to inhibit tubulin polymerization, a critical process for cell division. The results indicated that these compounds could effectively disrupt cancer cell growth by targeting microtubule dynamics .

Enzyme Kinetic Studies

Kinetic studies have shown that compounds like this compound can significantly inhibit specific enzymes involved in metabolic pathways. For instance, enzyme assays revealed that this compound inhibited lactate dehydrogenase (LDH), a key enzyme in energy metabolism, suggesting a mechanism for its cytotoxic effects on tumor cells .

Applications in Drug Design

Given its unique structural features and biological activities, this compound is being investigated as a potential pharmacophore in drug design. Its interactions with various biological targets make it a candidate for developing new therapeutic agents aimed at treating cancer and other diseases.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Chloro-6-(dimethylamino)nicotinaldehyde?

Answer: The synthesis typically involves multi-step reactions, starting with halogenation and functional group modifications. For example:

- Step 1 : Begin with a nicotinaldehyde precursor (e.g., 6-chloronicotinaldehyde) and introduce the dimethylamino group via nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., triethylamine) to facilitate the reaction .

- Step 2 : Optimize coupling reactions using reagents like EDCI/HOBT for amide bond formation (if intermediates require functionalization) .

- Characterization : Confirm purity via HPLC and structural integrity via (δ 8.5–9.5 ppm for aldehyde protons) and .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Key for confirming the aldehyde group (δ ~9.5 ppm in ) and dimethylamino substituents (δ ~3.0 ppm for N–CH) .

- FT-IR : Identify C=O stretch (~1700 cm) and C–Cl vibrations (~550–650 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 214.05) .

Q. How should researchers handle stability issues during storage?

Answer:

- Store under inert atmosphere (argon) at –20°C to prevent aldehyde oxidation.

- Avoid prolonged exposure to light or moisture, which may hydrolyze the chloro substituent .

- Regularly monitor purity via TLC or HPLC to detect degradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

Answer:

- Hypothesis Testing : Rule out impurities via column chromatography or recrystallization.

- Variable Temperature NMR : Assess dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and –40°C .

- Computational Validation : Use DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and compare with experimental data .

Q. What mechanistic insights exist for the reactivity of the chloro and dimethylamino groups?

Answer:

- Nucleophilic Substitution : The chloro group undergoes SAr reactions with amines or alkoxides, while steric hindrance from the dimethylamino group may slow reactivity .

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to construct Hammett plots .

- Cross-Coupling Potential : Explore Suzuki-Miyaura couplings using Pd catalysts to replace the chloro group with aryl/heteroaryl units .

Q. How can computational methods predict regioselectivity in derivatization reactions?

Answer:

- DFT Calculations : Optimize transition states for competing pathways (e.g., aldehyde vs. chloro group reactivity) using B3LYP/6-31G(d) .

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., aldehyde carbon) to predict nucleophilic attack sites .

- MD Simulations : Model solvent effects on reaction trajectories (e.g., DMF vs. THF) .

Q. What strategies address low yields in multi-step syntheses?

Answer:

- Intermediate Trapping : Isolate unstable intermediates (e.g., Schiff bases) via in-situ quenching .

- Catalytic Optimization : Screen Pd or Cu catalysts for cross-coupling steps to improve efficiency .

- Design of Experiments (DoE) : Use factorial design to identify critical variables (e.g., temperature, stoichiometry) .

Q. How do steric effects from the dimethylamino group influence crystallization?

Answer:

- X-ray Crystallography : Resolve crystal packing to assess steric clashes (e.g., hindered π-π stacking) .

- Solvent Screening : Test high-polarity solvents (e.g., DMSO) to improve crystal lattice formation .

- Additive Screening : Use co-crystallizing agents (e.g., crown ethers) to stabilize molecular conformations .

Methodological Resources

- Safety Protocols : Follow guidelines for handling chlorinated compounds (e.g., fume hood use, waste segregation) .

- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook .

- Collaborative Tools : Use cheminformatics platforms (e.g., SciFinder) to track synthetic precedents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.